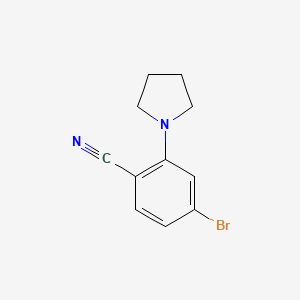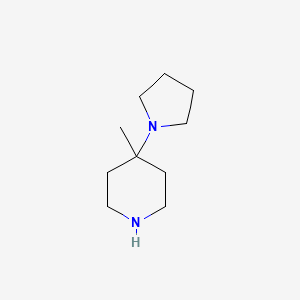
2-Fluoro-4-hydroxy-5-nitrobenzonitrile
Overview
Description
2-Fluoro-4-hydroxy-5-nitrobenzonitrile is a planar molecule . Its molecules are arranged in linear chains via weak intermolecular O-HN hydrogen bonds . It may be used in the synthesis of 4-cyano-3-fluorophenyl 4-(hexadecyloxy) benzoate .
Synthesis Analysis
2-Fluoro-5-nitrobenzonitrile can be prepared from 2-fluorobenzonitrile via nitration .Molecular Structure Analysis
The molecular formula of this compound is C7H3FN2O3 . The molecular weight is 182.11 g/mol . The InChI key is YLRYYSYQJNBSMX-UHFFFAOYSA-N .Chemical Reactions Analysis
The triple-substituted 2-fluoro-5-nitrobenzonitrile is an ideal scaffold for molecular design . Each substituent has different reactivities, thus no protective group is required .Physical And Chemical Properties Analysis
This compound has a melting point of 76 – 80 °C . It appears as a white to off-white powder .Scientific Research Applications
Chemical and Structural Analysis
- Energetic and Structural Study : The molecule was involved in a detailed energetic and structural analysis, which included the determination of standard molar enthalpies of formation in both condensed and gaseous phases, vapor-pressure studies, and various computational evaluations to understand its electronic properties. UV-vis spectroscopy was performed to correlate intensities and band positions with calculated thermodynamic properties (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).
Synthetic and Medicinal Chemistry Applications
- Synthesis of Fluorobenzylguanidine : The compound was used in the synthesis of meta- and para-[18F]Fluorobenzylguanidine, significant in nuclear medicine for binding to target cells, showcasing its role in developing diagnostic agents (Garg, Garg, & Zalutsky, 1994).
- Synthesis of 2-Fluoro-4-bromobiphenyl : The compound played a role in synthesizing 2-Fluoro-4-bromobiphenyl, an intermediate in manufacturing anti-inflammatory and analgesic materials, highlighting its importance in pharmaceutical synthesis (Qiu, Gu, Zhang, & Xu, 2009).
Biochemical and Microbial Applications
- Metabolism by Nocardia : The compound was studied for its metabolism by Nocardia, indicating its utility in understanding microbial interactions with halogenated aromatic compounds (Cain, Tranter, & Darrah, 1968).
- Inhibition of Nucleoside Transport : Derivatives of the compound were investigated for their ability to inhibit the nucleoside transport protein ENT1, showcasing its potential in developing novel therapeutic agents (Tromp et al., 2004).
Material Science and Physical Chemistry
- Ferroelectric Nematic Phase Study : The compound was used to explore the effects of a lateral alkyloxy chain on the formation and stability of the ferroelectric nematic phase, indicating its role in advancing material science research (Cruickshank et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that the compound is a benzene derivative with a fluorine, a nitrile, and a nitro electron withdrawing groups . These groups can interact with various biological targets, depending on the specific context of their use.
Pharmacokinetics
The compound’s molecular weight (13711 g/mol ) suggests that it could potentially be absorbed in the gastrointestinal tract following oral administration The presence of polar groups (hydroxyl, nitrile, and nitro groups) could impact its distribution and metabolism
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile . Factors such as temperature, pH, and the presence of other chemicals could affect the compound’s stability and reactivity. For instance, changes in pH could influence the ionization state of the hydroxyl group, potentially affecting the compound’s solubility and reactivity.
Biochemical Analysis
Biochemical Properties
2-Fluoro-4-hydroxy-5-nitrobenzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways of other compounds. Additionally, this compound can form hydrogen bonds with proteins, influencing their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. In various cell types, this compound has been shown to modulate cell signaling pathways, particularly those involving reactive oxygen species (ROS). By influencing ROS levels, this compound can impact gene expression and cellular metabolism. For instance, it can induce the expression of antioxidant genes, thereby enhancing the cell’s defense mechanisms against oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific active sites on enzymes, leading to either inhibition or activation. For example, its interaction with cytochrome P450 results in the inhibition of the enzyme’s catalytic activity. Additionally, this compound can alter gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound can be metabolized through hydroxylation and nitro reduction reactions, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s activity and its interactions with other biomolecules. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can interact with membrane transporters, facilitating its uptake and distribution across cellular compartments. Its localization and accumulation within cells can be influenced by factors such as pH and the presence of other biomolecules. These interactions play a crucial role in determining the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within cells can determine its impact on various biochemical pathways and cellular processes .
Properties
IUPAC Name |
2-fluoro-4-hydroxy-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O3/c8-5-2-7(11)6(10(12)13)1-4(5)3-9/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRYYSYQJNBSMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

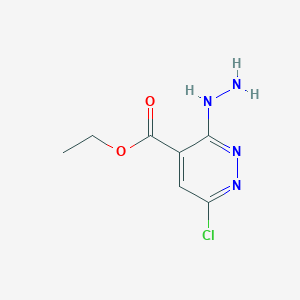
![4-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1397846.png)
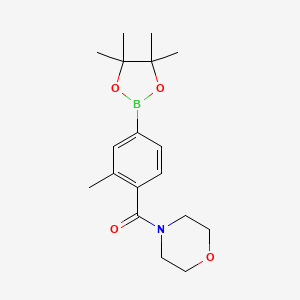
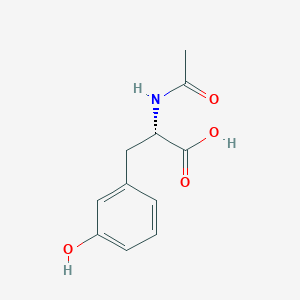
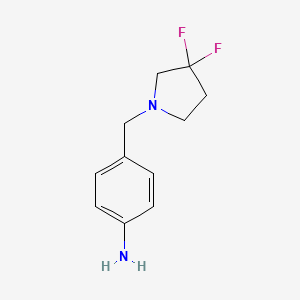
![1-[3-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine](/img/structure/B1397851.png)

![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1397856.png)



